N,N'-bis(4-bromophenyl)propanediamide
CAS No.: 105678-71-5
VCID: VC20741784
Molecular Formula: C15H12Br2N2O2
Molecular Weight: 412.08 g/mol
* For research use only. Not for human or veterinary use.

Description | What is N,N'-bis(4-bromophenyl)propanediamide?N,N'-bis(4-bromophenyl)propanediamide is a chemical compound with the molecular formula SynthesisThe synthesis of N,N'-bis(4-bromophenyl)propanediamide typically involves specific chemical methods. While the exact synthesis methods are not detailed in the provided search results, similar compounds can be synthesized through regioselective methods . For instance, a reactant-directed regioselective synthetic method was found to be high yielding and reliable for the synthesis of V-shaped 2,9-bis(6-(4-halophenyl)-1,2,4-triazin-3-yl)-1,10-phenanthrolines . ReactivityThe presence of bromine atoms in N,N'-bis(4-bromophenyl)propanediamide enhances its reactivity. These bromine atoms contribute to the compound's ability to interact with biological targets, potentially inhibiting specific enzymes or receptors involved in disease processes. The bromo functional groups enable the compound to extend its conjugation via Suzuki, Yamamoto, or Stille coupling reactions . Biological ActivityResearch indicates that N,N'-bis(4-bromophenyl)propanediamide exhibits notable biological activities and has been studied for its potential as an antimicrobial and anticancer agent. |
---|---|
CAS No. | 105678-71-5 |
Product Name | N,N'-bis(4-bromophenyl)propanediamide |
Molecular Formula | C15H12Br2N2O2 |
Molecular Weight | 412.08 g/mol |
IUPAC Name | N,N'-bis(4-bromophenyl)propanediamide |
Standard InChI | InChI=1S/C15H12Br2N2O2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,18,20)(H,19,21) |
Standard InChIKey | PRVAKTGWODYESP-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)Br)Br |
Canonical SMILES | C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)Br)Br |
PubChem Compound | 2306420 |
Last Modified | Jul 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume